molecular formula C7H9FN2O B1415894 2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-amine CAS No. 2228724-04-5

2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-amine

Cat. No. B1415894
CAS RN: 2228724-04-5
M. Wt: 156.16 g/mol
InChI Key: DAODELUBEBIGGI-UHFFFAOYSA-N
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Description

The compound “2-(6-fluoropyridin-2-yl)ethan-1-amine” is a chemical with the CAS Number: 910405-23-1 . It has a molecular weight of 140.16 . The IUPAC name for this compound is 2-(6-fluoro-2-pyridinyl)ethanamine .


Molecular Structure Analysis

The InChI code for “2-(6-fluoropyridin-2-yl)ethan-1-amine” is 1S/C7H9FN2/c8-7-3-1-2-6(10-7)4-5-9/h1-3H,4-5,9H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

  • Catalyst-Free Amination Reactions : Abel et al. (2015) investigated the catalyst-free reactions of 2-fluoropyridine with amines, revealing that amines without secondary alkyl substituents at the amino group react with an excess of 2-fluoropyridine to give N-(pyridin-2-yl) derivatives (Abel et al., 2015).

  • Regioselective Metallation and Synthesis : Güngör et al. (1981) demonstrated the regioselective metallation of 2-fluoropyridine, leading to the formation of various 3-oxoalkyl- or 3-aroyl-2-aminopyridines, highlighting its utility in synthetic chemistry (Güngör et al., 1981).

  • Synthesis and Antibacterial Activity : Egawa et al. (1984) synthesized compounds with an amino- and/or hydroxy-substituted cyclic amino group at C-7, starting from 1-substituted 7-chloro-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, and evaluated their antibacterial properties (Egawa et al., 1984).

  • Chemoselective Amination : Stroup et al. (2007) described the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, which is closely related to the target compound, demonstrating its potential in selective chemical synthesis (Stroup et al., 2007).

  • Crystal Structure Analysis : The crystal structure of a related compound, analyzed by Park et al. (2016), provided insights into the hydrogen bonding and weak π–π interactions in these types of molecules (Park et al., 2016).

  • Controlled Synthesis in Organic Chemistry : Almendros et al. (2018) demonstrated the controlled synthesis of heterocycles using a compound closely related to the target molecule, highlighting its importance in the field of organic chemistry (Almendros et al., 2018).

  • Synthesis of 2-Aminopyridines : Pasumansky et al. (2004) and Li et al. (2018) both reported on the synthesis of 2-aminopyridines from 2-fluoropyridine, demonstrating the utility of the target compound in the synthesis of these derivatives (Pasumansky et al., 2004), (Li et al., 2018).

  • Medicinal Chemistry Applications : Pejchal et al. (2015) synthesized a series of novel compounds starting from a compound structurally similar to the target molecule and evaluated their antimicrobial and antifungal activities, showcasing its potential in medicinal chemistry (Pejchal et al., 2015).

properties

IUPAC Name

2-(6-fluoropyridin-3-yl)oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O/c8-7-2-1-6(5-10-7)11-4-3-9/h1-2,5H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAODELUBEBIGGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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